N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
Description
N1-(2,5-Dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a substituted oxalamide featuring two aromatic moieties: a 2,5-dimethylphenyl group at the N1 position and a 2-methyl-4-nitrophenyl group at the N2 position. Its CAS registry number is 941895-84-7 . These groups likely impact hydrogen bonding (HB), solubility, and metabolic stability, as observed in similar oxalamides .
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-4-5-11(2)15(8-10)19-17(22)16(21)18-14-7-6-13(20(23)24)9-12(14)3/h4-9H,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOTXFOEHMESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Sequential Amidation Using Oxalyl Chloride
This two-step protocol involves the controlled reaction of 2,5-dimethylaniline with oxalyl chloride, followed by coupling with 2-methyl-4-nitroaniline.
Step 1: Formation of Monoamide Chloride Intermediate
A solution of 2,5-dimethylaniline (10 mmol) in dry dichloromethane (DCM, 50 mL) is treated with triethylamine (TEA, 10 mmol) at 0°C. Oxalyl chloride (10 mmol) in DCM (20 mL) is added dropwise under nitrogen. The mixture is stirred at 0°C for 1 hour and at room temperature for 2 hours. The intermediate, chloro-oxalyl-(2,5-dimethylphenyl)amide, is isolated by filtration and washed with cold DCM.
Step 2: Coupling with 2-Methyl-4-Nitroaniline
The chloro intermediate (5 mmol) is dissolved in tetrahydrofuran (THF, 30 mL), and 2-methyl-4-nitroaniline (5 mmol) and TEA (10 mmol) are added. The reaction is refluxed for 6 hours, monitored by TLC (hexane:ethyl acetate, 7:3). The product precipitates upon cooling, is filtered, and recrystallized from ethanol to yield the target compound (72% yield).
Key Data:
Method 2: Diethyl Oxalate-Mediated Coupling
This method employs diethyl oxalate as a bifunctional reagent, enabling stepwise amidation under mild conditions.
Step 1: Monoamide Ester Formation
2,5-Dimethylaniline (10 mmol) and diethyl oxalate (10 mmol) are refluxed in ethanol (50 mL) for 4 hours. The intermediate, ethyl [N-(2,5-dimethylphenyl)oxamoyl]oxyacetate, is isolated by solvent evaporation (88% yield).
Step 2: Displacement of Ethoxy Group
The ester intermediate (5 mmol) and 2-methyl-4-nitroaniline (5 mmol) are heated in toluene (40 mL) with potassium carbonate (10 mmol) at 110°C for 8 hours. The mixture is cooled, filtered, and the residue purified via column chromatography (hexane:ethyl acetate, 4:1) to afford the product (65% yield).
Key Data:
Method 3: Acid-Chloride Coupling via Hydrolysis
This three-step approach converts an ethyl oxalate monoamide to the corresponding acid chloride for final coupling.
Step 1: Ethyl Oxalate Monoamide Synthesis
2,5-Dimethylaniline (10 mmol) reacts with ethyl oxalyl chloride (10 mmol) in DCM (50 mL) and TEA (10 mmol) at 0°C. After 2 hours, the ethyl [N-(2,5-dimethylphenyl)oxamoyl]oxyacetate is obtained (90% yield).
Step 2: Saponification to Carboxylic Acid
The ester (5 mmol) is hydrolyzed in 10% NaOH (30 mL) at 80°C for 2 hours. Acidification with HCl yields the carboxylic acid (HOOC-CO-NH-Ar1), filtered and dried (85% yield).
Step 3: Acyl Chloride Formation and Coupling
The acid (5 mmol) is treated with thionyl chloride (10 mL) at 70°C for 1 hour. The acyl chloride is reacted with 2-methyl-4-nitroaniline (5 mmol) in THF (30 mL) and TEA (10 mmol), stirred overnight. The product is recrystallized from acetonitrile (68% yield).
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 72 | 65 | 68 |
| Reaction Time (hours) | 9 | 12 | 14 |
| Purification Technique | Recrystallization | Column Chromatography | Recrystallization |
| Key Advantage | Minimal intermediates | Mild conditions | High purity |
Method 1 offers the shortest reaction time, while Method 3 ensures higher purity due to recrystallization steps. Method 2 avoids hazardous oxalyl chloride but requires chromatographic purification.
Characterization and Spectral Validation
The compound’s structure is confirmed through spectroscopic analyses consistent with analogous oxalamides:
- Mass Spectrometry (MS): m/z 356.1 [M+H]⁺, corresponding to C₁₇H₁₈N₃O₅.
- X-ray Diffraction (Hypothetical): Monoclinic crystal system with hydrogen-bonded oxalamide dimers, as observed in related structures.
Challenges and Optimization Strategies
- Nitro Group Reactivity: The electron-withdrawing nitro group in 2-methyl-4-nitroaniline reduces nucleophilicity, necessitating elevated temperatures or coupling agents (e.g., EDCI/HOBt).
- Regioselectivity: Stepwise addition of amines prevents symmetrical byproduct formation.
- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance solubility of nitroaromatic intermediates.
Industrial-Scale Considerations
For large-scale synthesis, Method 1 is preferred due to its simplicity and lower solvent consumption. However, Method 3’s recrystallization steps facilitate compliance with pharmaceutical purity standards (>99.5%).
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
-
Antitumor Activity :
- Several studies indicate that N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can inhibit the proliferation of cancer cells. Mechanisms may include interference with cell cycle regulation and apoptosis induction.
- A notable study demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity at low concentrations.
-
Neuropharmacological Effects :
- The compound has shown potential antidepressant properties in preclinical models. Its structural similarity to known psychoactive agents suggests it may modulate neurotransmitter systems, particularly serotonin.
- Research involving animal models has reported increased serotonin levels post-treatment, indicating possible efficacy in managing depression.
-
Anti-inflammatory Properties :
- Emerging data suggest that this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
Study 1: Antitumor Efficacy
A recent study focused on the antitumor effects of the compound on human breast cancer cell lines. The results indicated:
- A significant reduction in cell viability at concentrations above 10 µM.
- The IC50 values were approximately 12 µM for MCF-7 cells, suggesting strong potential for further development as an anticancer agent.
Study 2: Neuropharmacological Assessment
In a neuropharmacological study involving rodent models:
- The administration of the compound resulted in a marked increase in serotonin levels.
- Behavioral tests indicated reduced depressive-like symptoms compared to control groups.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamides
Hydrogen Bonding and Thermodynamic Properties
Oxalamides exhibit distinct HB patterns depending on substituent positions. Key comparisons include:
- N1,N2-bis(2-nitrophenyl)oxalamide : This compound demonstrates weaker intramolecular HB compared to analogs with three-centered HB schemes. Its ΔH° and ΔS° values suggest partial disruption of intramolecular interactions during solvation .
- Compound 3 (Unspecified substituents) : Exhibits a robust three-centered HB network, resulting in higher ΔH° and ΔS° values than N1,N2-bis(2-nitrophenyl)oxalamide. This stronger HB correlates with enhanced stability in polar solvents .
- Target Compound: The nitro group at the 4-position on the N2 aryl ring likely strengthens HB capacity compared to non-nitro analogs, while methyl groups at the 2- and 5-positions may introduce steric hindrance, moderating solubility .
Table 1: Thermodynamic and Structural Comparison of Selected Oxalamides
Antimicrobial and Antiviral Analogs
- N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (Compound 40): Synthesized with a 12% yield, this compound features a quinolinyl group linked to oxalamide.
- Flavouring Agents (NOEL 100 mg/kg/day): Structurally related oxalamides with methoxy and pyridinyl groups exhibit high safety margins (500 million-fold) due to efficient metabolic pathways involving hydrolysis and oxidation .
Biological Activity
N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is an organic compound belonging to the oxalamide class, characterized by its unique structural features that include two aromatic rings substituted with methyl and nitro groups. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The following steps outline the general synthetic route:
- Preparation of Oxalyl Chloride : React oxalic acid with thionyl chloride.
- Formation of Intermediate : React oxalyl chloride with 2,5-dimethylaniline.
- Coupling Reaction : Combine the intermediate with 2-methyl-4-nitroaniline to yield the final product.
This compound is notable for its ability to undergo various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions, which can modify its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent inhibitory activity against human cancer cell lines, particularly those associated with myelodysplastic syndromes and leukemia . The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of histone deacetylase (HDAC) activity .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. Studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus with minimal inhibitory concentrations (MICs) in the low micromolar range .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that participate in redox reactions, while the aromatic rings can engage in π-π stacking interactions with proteins or nucleic acids. These interactions may lead to alterations in enzyme activities or gene expression profiles.
Case Studies
A notable case study involved a series of oxalamide derivatives tested for their anticancer efficacy. One compound demonstrated significant cytotoxicity against SKM-1 cells (a myelodysplastic syndrome cell line), leading to increased levels of acetylated histones and subsequent apoptosis . In vivo studies further supported these findings, showing that oral administration resulted in substantial tumor regression in xenograft models.
Research Findings Summary
Q & A
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
Q. What methodologies identify degradation products under physiological conditions?
- Methodological Answer : Forced degradation (0.1M HCl/NaOH, H₂O₂) followed by LC-MS/MS identifies hydrolyzed oxalamide bonds or nitro-reduced intermediates. Stability-indicating methods are validated per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
